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Compound of Interest

Compound Name: Dimethylcadmium

Cat. No.: B1197958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of
dimethylcadmium (Cd(CHs)2) in the gas phase. It delves into the experimentally determined
structural parameters, the spectroscopic techniques employed for their determination, and the
detailed experimental protocols utilized in these seminal studies. This document is intended to
serve as a detailed resource for researchers and professionals in chemistry and materials
science.

Molecular Structure and Bonding

In the gaseous state, dimethylcadmium adopts a linear C—Cd—C geometry, a structural
characteristic determined through spectroscopic and electron diffraction studies. The cadmium
atom is centrally located, flanked by two methyl groups. This linearity is a key feature of its gas-
phase structure.

The primary bonding parameters that define the molecule's structure have been quantified
through various experimental techniques. The crucial cadmium-carbon (Cd—C) bond length
has been reported with high precision. A notable study utilizing high-resolution rotational
Raman spectroscopy determined this distance to be 211.2 £+ 0.4 picometers (pm).[1] Another
generally accepted value for the Cd-C bond length is 213 pm.[2][3]
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While the primary focus of many studies has been the linear heavy-atom backbone, the
geometry of the methyl groups is also a critical aspect of the molecule's overall structure. The
carbon-hydrogen (C—H) bond length and the hydrogen-carbon-hydrogen (H—C—H) bond
angle within the methyl groups are generally assumed to be close to typical values for methyl
groups in other organometallic compounds, though specific experimental values for gaseous
dimethylcadmium are not readily available in the literature. In many structural analyses, these
parameters are often assumed or fixed based on data from similar molecules. For instance, a
typical C-H bond length is approximately 109 pm, and the H-C-H bond angle is tetrahedral,
around 109.5°.

Quantitative Structural and Spectroscopic Data

The molecular parameters and vibrational frequencies of dimethylcadmium in the gas phase
are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Geometry of Gaseous Dimethylcadmium

Parameter Value Experimental Method

High-Resolution Rotational
Cd—C Bond Length 211.2 £ 0.4 pm[1]
Raman Spectroscopy

Cd—C Bond Length 213 pm[2][3] General Reference

_ Inferred from Spectroscopic
C—Cd—C Bond Angle 180° (Linear)[2][3] ] ]
and Diffraction Data

Table 2: Gas-Phase Vibrational Frequencies of Dimethylcadmium
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Symmetry Mode Assignment Wavenumber
(cm™)

ar' V1 CHs s-stretch 2923
ai' V2 CHs s-deform 1136
ar' V3 CCd s-stretch 535
az" Va CHs s-stretch 2923
a2" Vs CHs s-deform 1136
az" Ve CCd a-stretch 535

e' V7 CHs d-stretch 2980
e' Vs CHs d-deform 1427
e' Vo CHs rock 634

e" V1o CHs d-stretch 2980
e" Vi1 CHs d-deform 1427
e" V12 CHs rock 634

Data sourced from the NIST Chemistry WebBook.[4][5] Note: The assignments follow the Dsd
point group, assuming free rotation of the methyl groups. s = symmetric, a = asymmetric, d =
degenerate.

Experimental Protocols

The determination of the molecular structure of gaseous dimethylcadmium relies on
sophisticated experimental techniques. Below are detailed descriptions of the general
methodologies for the key experiments cited.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometric structure of
molecules in the gas phase.
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Methodology:

o Sample Introduction: A gaseous sample of dimethylcadmium is introduced into a high-
vacuum chamber through a fine nozzle, creating a molecular beam.

o Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed
through the molecular beam, perpendicular to its flow.

e Scattering: The electrons are scattered by the electric field of the atoms in the
dimethylcadmium molecules. The scattering pattern is a series of concentric rings, the
intensity of which depends on the interatomic distances within the molecules.

o Detection: The scattered electrons are detected on a photographic plate or a modern
imaging plate detector.

o Data Analysis:

o

The radial distribution of scattered electron intensity is measured.

o This intensity data is mathematically transformed to generate a radial distribution curve,
which shows the probability of finding two atoms at a given distance from each other.

o Peaks in the radial distribution curve correspond to specific interatomic distances (e.g., Cd
—C, C---C, Cd---H, C---H).

o Atheoretical model of the molecule's structure is refined by least-squares fitting of the
calculated radial distribution curve to the experimental data to obtain the precise bond
lengths and angles.
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Gas Electron Diffraction Workflow

Rotational and Vibrational Spectroscopy

Rotational and vibrational (infrared and Raman) spectroscopy provide detailed information
about the energy levels of a molecule, from which its geometric structure and bonding

characteristics can be derived.

Methodology:

o Sample Preparation: A gaseous sample of dimethylcadmium is introduced into a sample

cell at a low pressure.

e Spectrometer Setup:

o Rotational Spectroscopy (Microwave): The sample is irradiated with microwave radiation

of varying frequency.
o Vibrational Spectroscopy (Infrared/Raman):

» Infrared (IR): The sample is exposed to infrared radiation.
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» Raman: The sample is irradiated with a monochromatic laser beam, and the scattered

light is collected.

e Spectral Acquisition:

o Rotational: The absorption of microwave radiation is measured as a function of frequency,

revealing the rotational transitions.

o IR: The absorption of infrared radiation is measured, showing the vibrational modes that

have a changing dipole moment.

o Raman: The inelastically scattered light is analyzed to observe vibrational modes that

involve a change in polarizability.
e Data Analysis:

o Rotational Spectra: The frequencies of the rotational transitions are used to determine the
moments of inertia of the molecule. For a linear molecule like dimethylcadmium, this
allows for the precise calculation of the Cd—C bond length.

o Vibrational Spectra: The positions and intensities of the peaks in the IR and Raman
spectra are used to identify the fundamental vibrational frequencies of the molecule.
These frequencies provide information about the strength of the chemical bonds and can
be used in conjunction with theoretical models to refine the molecular structure.
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Spectroscopic Structure Determination
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Conclusion

The molecular structure of dimethylcadmium in the gas phase is characterized by a linear C—
Cd—C arrangement. High-resolution spectroscopic techniques have enabled the precise
determination of the Cd—C bond length. While the parameters of the methyl groups have not
been as rigorously determined experimentally in the gas phase, they are understood to adopt a
standard tetrahedral geometry. The combination of gas-phase experimental data provides a
clear and detailed picture of this fundamental organometallic molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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